Isotopic Purity of Tebufenozide-d9: A Technical Guide
Isotopic Purity of Tebufenozide-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Tebufenozide-d9, a deuterated analog of the ecdysone agonist insecticide, Tebufenozide. This document outlines the available data on its isotopic enrichment, details the experimental methodologies for its determination, and illustrates its mechanism of action through a signaling pathway diagram.
Quantitative Data on Isotopic Purity
The isotopic purity of a deuterated compound is a critical parameter, defining the extent to which hydrogen atoms have been replaced by deuterium. This is typically expressed as "atom percent deuterium (D)". For Tebufenozide-d9, commercially available standards report a high level of isotopic enrichment.
| Parameter | Value | Source |
| Isotopic Enrichment | 98 atom % D | CDN Isotopes |
Note: This value represents the percentage of deuterium atoms at the specified labeled positions. The distribution of isotopologues (molecules with different numbers of deuterium atoms) is not always detailed in publicly available supplier data. A comprehensive analysis would also quantify the percentages of d8, d7, and other lower-deuterated species.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like Tebufenozide-d9 relies on sophisticated analytical techniques. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed.[1]
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic distribution and enrichment of Tebufenozide-d9 by accurately measuring the mass-to-charge ratio of its ions.
Methodology:
-
Sample Preparation: A stock solution of Tebufenozide-d9 is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS/MS) is used.[2][3][4]
-
Chromatographic Separation: The sample is injected into the LC system. A reversed-phase C18 column is typically used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both often containing a small amount of formic acid to promote ionization. This step separates Tebufenozide-d9 from any potential impurities.
-
Mass Spectrometric Analysis:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used to generate protonated molecules [M+H]+.
-
Mass Analysis: The mass spectrometer is operated in full scan mode to detect the isotopic cluster of the protonated Tebufenozide-d9. The high resolution allows for the separation of ions with very small mass differences.
-
Data Acquisition: The relative intensities of the ions corresponding to the fully deuterated (d9), partially deuterated (d8, d7, etc.), and undeuterated (d0) forms are recorded.
-
-
Data Analysis:
-
The isotopic enrichment is calculated by comparing the measured intensities of the different isotopologues.
-
Corrections for the natural abundance of isotopes (e.g., ¹³C) are applied to accurately determine the contribution of deuterium labeling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the positions of deuterium labeling and provide an independent measure of isotopic purity.
Methodology:
-
Sample Preparation: A sufficient amount of Tebufenozide-d9 is dissolved in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6) for NMR analysis.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Analysis:
-
The ¹H NMR spectrum is acquired. The absence or significant reduction of signals at the positions expected for the protons in the unlabeled Tebufenozide confirms successful deuteration.
-
The residual proton signals can be integrated and compared to the integrals of non-deuterated protons in the molecule to estimate the isotopic purity.
-
-
²H (Deuterium) NMR Analysis:
-
A ²H NMR spectrum can be acquired to directly observe the deuterium signals at the labeled positions, confirming their chemical environment.
-
-
¹³C NMR Analysis:
-
The ¹³C NMR spectrum can also provide information about deuteration. The carbon signals adjacent to deuterium atoms will show characteristic splitting patterns (due to C-D coupling) and an upfield isotopic shift.
-
Signaling Pathway and Experimental Workflow
Tebufenozide is a nonsteroidal ecdysone agonist that mimics the action of the insect molting hormone, 20-hydroxyecdysone (20E).[5][6] It binds to the ecdysone receptor (EcR), which forms a heterodimer with the ultraspiracle protein (USP).[7][8][9][10][11][12] This binding event triggers a cascade of gene expression that initiates a premature and lethal molt in susceptible insect larvae.
Ecdysone Signaling Pathway Activated by Tebufenozide
Caption: Tebufenozide-d9 activation of the ecdysone receptor signaling pathway.
Experimental Workflow for Isotopic Purity Determination
Caption: A typical experimental workflow for the determination of isotopic purity.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Mode of action of the ecdysone agonist tebufenozide (RH-5992), and an exclusion mechanism to explain resistance to it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sequencing and structural homology modeling of the ecdysone receptor in two chrysopids used in biological control of pest insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 20-Hydroxyecdysone (20E) signaling as a promising target for the chemical control of malaria vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined Transcriptomic Analysis and RNA Interference Reveal the Effects of Methoxyfenozide on Ecdysone Signaling Pathway of Spodoptera exigua - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonsteroidal ecdysone receptor agonists use a water channel for binding to the ecdysone receptor complex EcR/USP [jstage.jst.go.jp]
- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 12. Structure of the heterodimeric ecdysone receptor DNA-binding complex - PMC [pmc.ncbi.nlm.nih.gov]
